molecular formula C26H22FN5O4 B2940309 2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1243030-69-4

2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2940309
CAS No.: 1243030-69-4
M. Wt: 487.491
InChI Key:
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Description

The compound “2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide” is a derivative of the triazoloquinazoline class . Triazoloquinazolines have been identified as potential inhibitors of PCAF (P300/CBP-associated factor), a protein that has emerged as a potential therapeutic target for the treatment of cancer .


Synthesis Analysis

The synthesis of triazoloquinazoline derivatives involves the bioisosteric modification of the triazolophthalazine ring system . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of triazoloquinazoline derivatives is characterized by a triazoloquinazoline ring system . This structure is maintained while making bioisosteric modifications for effective binding with the binding site of PCAF .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazoloquinazoline derivatives include a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This reaction is transition metal and external oxidant free .

Mechanism of Action

Target of Action

Similar compounds, such as [1,2,4]triazolo [4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

Related compounds have been shown to intercalate dna , which suggests that this compound might interact with its targets in a similar manner. DNA intercalation can disrupt the normal functioning of DNA, thereby inhibiting the proliferation of cells.

Biochemical Pathways

Compounds with similar structures have been found to increase γ-aminobutyric acid (gaba) ergic neurotransmission and activate glutamate decarboxylase (gad) or inhibit α-oxoglutarate aminotransferase (gaba-t) in the brain . These actions suggest that the compound might affect similar pathways.

Pharmacokinetics

In silico admet profiles have been used to evaluate the druggability of similar compounds . Such studies could provide insights into the compound’s bioavailability and potential as a drug candidate.

Result of Action

Similar compounds have demonstrated cytotoxic activity against various cancer cell lines . This suggests that the compound might have similar effects, potentially making it a candidate for anticancer therapy.

Future Directions

The future directions for research on this compound could include further investigation of its anticancer activity against various human cancer cell lines . Additionally, more detailed studies on its mechanism of action and pharmacokinetic properties could be beneficial . The compound could also be a template for future design, optimization, and investigation to produce more potent anticancer analogs .

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN5O4/c1-36-20-6-4-5-18(13-20)14-28-23(33)16-31-26(35)32-22-8-3-2-7-21(22)24(34)30(25(32)29-31)15-17-9-11-19(27)12-10-17/h2-13H,14-16H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBJVRDASFSXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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